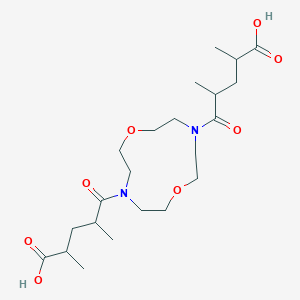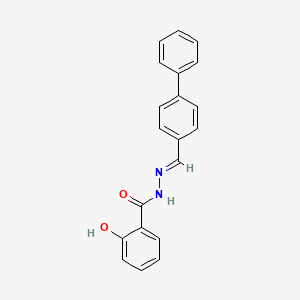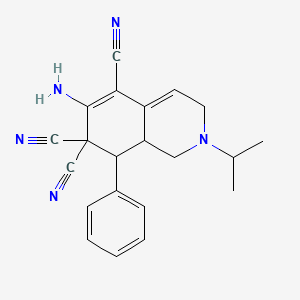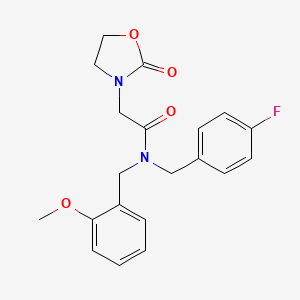
5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid)” is a complex organic compound. It has a molecular formula of C22H38N2O8 . The compound is also known by other names such as "Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)" .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,7-dioxa-4,10-diazacyclododecane core with two 2,4-dimethyl-5-oxopentanoic acid groups attached . Detailed structural analysis would require advanced techniques like X-ray crystallography .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources. Its reactivity would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some properties like density, melting point, boiling point, etc., can be determined experimentally .Applications De Recherche Scientifique
Macrocyclic Ligands in Coordination Chemistry
Macrocyclic ligands, which include structures similar to the queried compound, play a crucial role in coordination chemistry. These compounds are often designed to selectively bind metal ions, leveraging their unique structural features for applications ranging from catalysis to environmental remediation. For instance, the study by Borgogelli et al. (2013) explores the binding properties of macrocyclic compounds towards Cu(II) and Co(II) ions, emphasizing the importance of choosing a suitable metal ion to preorganize side-arms on a polyamine macrocyclic scaffold. This research underscores the potential of macrocyclic ligands in developing selective metal ion sensors and catalysts Borgogelli et al., 2013.
Supramolecular Assemblies and Coordination Polymers
The structural versatility of macrocyclic compounds facilitates the formation of supramolecular assemblies and coordination polymers with intriguing properties. Ingram et al. (2013) report on the synthesis of coordination polymers based on a diaza-12-crown ether derivative, demonstrating their potential in crafting materials with novel magnetic properties. Such materials hold promise for applications in magnetic storage, sensing, and separation technologies Ingram et al., 2013.
Fluorescence and Spectroscopy
Azacrown ethers with naphthyl branches exhibit unique fluorescence properties that are sensitive to protonation and metal coordination. Puntoriero et al. (2008) explore these properties, which are foundational for developing fluorescent probes and sensors capable of detecting specific metal ions or pH changes in various environments. This research highlights the potential of macrocyclic compounds in optical materials science, particularly in designing materials for bioimaging and molecular diagnostics Puntoriero et al., 2008.
Chemical Synthesis and Catalysis
Macrocyclic compounds also find applications in chemical synthesis and catalysis. Their ability to encapsulate metal ions can be exploited to create highly selective and efficient catalysts for various chemical reactions. Research by Crisponi et al. (2001) into the spectrophotometric and potentiometric study of iron(II) complexes with macrocyclic ligands reveals insights into their complexation behavior, which is essential for designing catalysts for redox reactions and other transformation processes Crisponi et al., 2001.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[10-(4-carboxy-2-methylpentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-2,4-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O8/c1-15(13-17(3)21(27)28)19(25)23-5-9-31-11-7-24(8-12-32-10-6-23)20(26)16(2)14-18(4)22(29)30/h15-18H,5-14H2,1-4H3,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKQJJQMOVTBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)O)C(=O)N1CCOCCN(CCOCC1)C(=O)C(C)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)
![9-(4-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B5564875.png)
![2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5564880.png)


![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)


![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)